molecular formula C10H13N5O B8583014 3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one

3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one

Cat. No. B8583014
M. Wt: 219.24 g/mol
InChI Key: AEUJTZJJOJMFJG-UHFFFAOYSA-N
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Patent
US07745427B2

Procedure details

2-Oxo-1-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazine (1.7 g, 5.5 mmol) was dissolved in methanol (100 mL) and hydrogenated over 20% palladium on carbon (0.5 g) at 55 psi hydrogen overnight. The catalyst was filtered and solvent evaporated to give the title compound (1.5 g).
Name
2-Oxo-1-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazine
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:10]([CH:11]2[CH2:16][CH2:15][N:14](CC3C=CC=CC=3)[CH2:13][CH2:12]2)[C:5]2=[N:6][CH:7]=[CH:8][N:9]=[C:4]2[NH:3]1.[H][H]>CO.[Pd]>[O:1]=[C:2]1[N:10]([CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[C:5]2=[N:6][CH:7]=[CH:8][N:9]=[C:4]2[NH:3]1

Inputs

Step One
Name
2-Oxo-1-(1-benzylpiperidin-4-yl)-2,3-dihydro-1H-imidazo[4,5-b]pyrazine
Quantity
1.7 g
Type
reactant
Smiles
O=C1NC=2C(=NC=CN2)N1C1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
O=C1NC=2C(=NC=CN2)N1C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 124.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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